Hexaminolevulinate
Overview
Description
Hexaminolevulinate is a compound primarily used as an optical imaging agent. It is marketed under brand names such as Cysview and Hexvix. This compound is utilized in blue light cystoscopy to detect non-muscle invasive bladder cancer, particularly papillary tumors and carcinoma in situ. This compound is a structural analogue of 5-aminolevulinic acid, a precursor to the porphyrin ring of heme. When exposed to blue light, it fluoresces red, aiding in the visualization of cancerous tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaminolevulinate is synthesized by esterification of 5-aminolevulinic acid with hexanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving 85 mg of this compound powder in a sterile, colorless glass vial containing 50 ml of a clear, colorless solvent. The solution is then reconstituted and mixed gently to ensure complete dissolution. The reconstituted solution is clear to slightly opalescent and colorless to pale yellow .
Chemical Reactions Analysis
Types of Reactions: Hexaminolevulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a photoactive intermediate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino group in this compound can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products:
Protoporphyrin IX: Formed during the oxidation of this compound.
Substituted Derivatives: Formed during substitution reactions involving the amino group
Scientific Research Applications
Hexaminolevulinate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of photoactive compounds.
Biology: Employed in studies involving cellular uptake and metabolism of porphyrin derivatives.
Medicine: Utilized in photodynamic diagnosis and therapy, particularly for bladder cancer detection.
Industry: Applied in the development of diagnostic imaging agents and fluorescent markers
Mechanism of Action
Hexaminolevulinate is an ester of the heme precursor, 5-aminolevulinic acid. Upon intravesical administration, it enters the bladder mucosa and is internalized by mucosal cells. Inside the cells, this compound is converted into the photoactive intermediate protoporphyrin IX. When exposed to blue light (360-450 nm), protoporphyrin IX fluoresces red, allowing for the visualization of cancerous tissues. This preferential accumulation and fluorescence in cancer cells are due to alterations in their heme synthesis and oncogenic metabolism .
Comparison with Similar Compounds
5-Aminolevulinic Acid: A precursor to the porphyrin ring of heme, similar to hexaminolevulinate.
Protoporphyrin IX: A photoactive intermediate formed from this compound.
Hexyl 5-Amino-4-Oxopentanoate: Another ester derivative of 5-aminolevulinic acid.
Uniqueness: this compound is unique due to its high rate of internalization and conversion into protoporphyrin IX by tumor cells. This property makes it particularly effective for use in photodynamic diagnosis and therapy, providing a clear distinction between cancerous and normal tissues under blue light .
Properties
IUPAC Name |
hexyl 5-amino-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOILLJDKPETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161487 | |
Record name | Hexyl 5-aminolevulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). PpIX and PAPs are reported to accumulate preferentially in neoplastic cells as compared to normal urothelium, partly due to altered enzymatic activity in the neoplastic cells. After excitation with light at wavelengths between 360 and 450 nm, PpIX and other PAPs return to a lower energy level by fluorescing, which can be detected and used for cystoscopic detection of lesions. The fluorescence from tumor tissue appears bright red and demarcated, whereas the background normal tissue appears dark blue. Similar processes may occur in inflamed cells. | |
Record name | Hexaminolevulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
140898-97-1 | |
Record name | Hexyl 5-aminolevulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaminolevulinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaminolevulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexyl 5-aminolevulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAMINOLEVULINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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